N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

lipophilicity membrane permeability oxadiazole SAR

Procure this specific 1,3,4-oxadiazole scaffold (cLogP ~2.8; TPSA 82.5 Ų) for NTPDase2 or CNS-focused SAR programs. This uncharacterized compound operates in open chemical space (zero public bioactivity data), offering a privileged starting point for selective inhibitor design or regioisomer profiling. Ensure batch-specific analytical certification to confirm disubstitution pattern and purity, as minor methoxy-positional shifts alter activity.

Molecular Formula C17H21N3O4
Molecular Weight 331.372
CAS No. 899734-64-6
Cat. No. B2768390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
CAS899734-64-6
Molecular FormulaC17H21N3O4
Molecular Weight331.372
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)OC
InChIInChI=1S/C17H21N3O4/c1-22-13-9-8-12(10-14(13)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21)
InChIKeyRYSUSYRDFDRCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 899734-64-6) for Procurement & Selection


N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 899734-64-6) is a fully synthetic, small-molecule 1,3,4-oxadiazole derivative (C₁₇H₂₁N₃O₄, MW 331.37 g/mol) . The compound features a cyclohexanecarboxamide substituent at the 2‑amino position of the central oxadiazole ring, with a 3,4‑dimethoxyphenyl group at the 5‑position. This specific disubstitution pattern is associated with enhanced lipophilicity (cLogP ~2.8) and hydrogen‑bonding capacity relative to mono‑methoxy or unsubstituted phenyl analogs , making it a tailored scaffold for structure‑activity relationship (SAR) programs where fine‑tuning of electronic and steric parameters is critical. Critically, the target compound is currently absent from major bioactivity databases including ChEMBL and PubChem, indicating no publicly disclosed pharmacological profiling data exists at the time of analysis. Its differentiation from closely related in‑class candidates relies on calculated physicochemical properties and class‑level biochemical inferences rather than direct biological assay comparisons.

Why Generic Substitution Fails for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (899734-64-6)


1,3,4‑Oxadiazole derivatives bearing cyclohexanecarboxamide groups can exhibit drastically different biological profiles depending on the nature, position, and number of substituents on the pendant phenyl ring . Even a seemingly minor change—such as replacing the 3,4‑dimethoxy motif with a 3‑methoxy or 4‑methoxy group—can alter hydrogen‑bond acceptor capacity, electronic distribution, and lipophilicity sufficiently to shift enzyme inhibition selectivity (e.g., NTPDase2 vs. NTPDase3) or abolish activity entirely . Therefore, procurement of an uncharacterized, generic oxadiazole analog without batch‑specific analytical characterization and target‑context validation carries a high risk of obtaining a compound with divergent potency, selectivity, and solubility, compromising reproducibility in SAR campaigns, in vitro enzyme assays, or in vivo proof‑of‑concept studies.

Quantitative Differentiation Evidence for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (899734-64-6)


Lipophilicity Advantage of 3,4‑Dimethoxy vs. 3‑Methoxy Substitution

The presence of two methoxy groups at the 3‑ and 4‑positions increases the calculated octanol‑water partition coefficient (cLogP) compared to the mono‑methoxy analog N‑[5‑(3‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]cyclohexanecarboxamide (CHEMBL1549846). The predicted cLogP for the 3,4‑dimethoxy target compound is ~2.8, versus ~2.3 for the 3‑methoxy comparator, representing a ΔcLogP of +0.5 log units . In cell‑based assays, a ΔcLogP of this magnitude can translate to a measurable difference in passive membrane permeability, potentially affecting intracellular target engagement .

lipophilicity membrane permeability oxadiazole SAR

Enhanced Hydrogen‑Bond Acceptor Capacity Relative to Mono‑Methoxy Analogs

The 3,4‑dimethoxyphenyl group provides two oxygen‑based hydrogen‑bond acceptor sites, compared to a single such site in the 3‑methoxyphenyl analog (CHEMBL1549846) . In NTPDase inhibitor series, methoxy‑substituted oxadiazoles have demonstrated selective inhibition of NTPDase2 over NTPDase3, with activity sensitive to methoxy substitution pattern . While no direct head‑to‑head data exists for the target compound versus its 3‑methoxy analog, the additional acceptor site in the 3,4‑dimethoxy derivative may enhance binding affinity to targets that require dual hydrogen‑bond interactions, such as the NTPDase2 active site .

hydrogen‑bond acceptor binding affinity oxadiazole pharmacophore

Molecular Weight and Topological Polar Surface Area Advantage for BBB Penetration Screening

The target compound's topological polar surface area (TPSA) is calculated at 82.5 Ų, slightly above the typical CNS drug‑likeness threshold of <70 Ų but notably lower than many bulkier oxadiazole analogs bearing, e.g., benzodioxin or pyrazole substituents . Its molecular weight (331.37 g/mol) and TPSA place it in a favorable region for blood‑brain barrier (BBB) penetration screening compared to N‑[5‑(benzo[d][1,3]dioxol‑5‑ylmethyl)‑1,3,4‑oxadiazol‑2‑yl]cyclohexanecarboxamide (MW ~359 g/mol, TPSA ~95 Ų) . While no direct BBB permeability assay data exist for the target compound, its calculated parameters suggest a more favorable brain‑penetration profile than larger, more polar comparators.

BBB permeability TPSA CNS drug‑likeness

Class‑Level NTPDase Inhibition Potential with Enhanced Selectivity Over NTPDase1

Several 2,5‑disubstituted 1,3,4‑oxadiazole derivatives with methoxy‑substituted phenyl rings have shown selective inhibition of NTPDase2 (IC₅₀ values ranging from 0.25 ± 0.21 µM for thienyl‑oxadiazole 3f to >100 µM for inactive analogs) . While the target compound has not been directly assayed, its 3,4‑dimethoxy substitution pattern aligns with pharmacophoric features of active NTPDase2 inhibitors in this series . In contrast, many 1,2,4‑oxadiazole isomers (e.g., N‑cyclohexyl‑3‑(3,4‑dimethoxyphenyl)‑1,2,4‑oxadiazole‑5‑carboxamide) have not been reported as NTPDase inhibitors, suggesting that the 1,3,4‑oxadiazole regioisomer present in the target compound is a critical determinant of NTPDase activity .

NTPDase inhibition ecto‑nucleotidase cancer immunotherapy

Absence of Public Bioactivity Data: A Procurement Caution and Opportunity

A comprehensive search of ChEMBL, PubChem BioAssay, BindingDB, and the primary patent literature (as of April 2026) returned zero bioactivity records for CAS 899734‑64‑6 . In contrast, the 3‑methoxy analog (CHEMBL1549846) is indexed in ChEMBL with calculated property records, and broader 2,5‑disubstituted‑1,3,4‑oxadiazole series have published enzyme inhibition data . This data gap means the target compound represents unexplored chemical space, offering an opportunity for organizations seeking novel, patent‑unencumbered oxadiazole scaffolds for proprietary SAR exploration.

novel chemical space SAR library expansion unexplored pharmacology

cLogD₇.₄ Advantage for Physiological pH Distribution

At physiological pH (7.4), the target compound is predicted to have a cLogD₇.₄ of approximately 2.8, identical to its cLogP, indicating it remains predominantly neutral and unionized at physiological pH . This contrasts with oxadiazole analogs containing ionizable groups such as carboxylic acids or basic amines, where pH‑dependent ionization can lead to variable tissue distribution. Compared to N‑[5‑(3‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]cyclohexanecarboxamide (cLogD₇.₄ ~2.3), the target compound's higher distribution coefficient predicts a greater propensity for partitioning into lipid‑rich compartments such as adipose tissue and brain .

distribution coefficient pH‑dependent lipophilicity drug distribution

Best Research and Industrial Application Scenarios for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (899734-64-6)


Proprietary NTPDase2 Inhibitor Lead Optimization Programs

The target compound's 1,3,4‑oxadiazole core and 3,4‑dimethoxyphenyl substitution are pharmacophorically aligned with known NTPDase2 inhibitors (IC₅₀ = 0.25–50 µM range) . Organizations conducting NTPDase2‑targeted drug discovery for oncology or immunological indications can procure this compound as a starting scaffold for SAR exploration, with the advantage of operating in unencumbered chemical space (zero publicly disclosed bioactivity data) .

Central Nervous System (CNS) Oxadiazole Library Expansion

With a predicted TPSA of 82.5 Ų and MW of 331 g/mol, the target compound falls near the upper boundary of CNS drug‑likeness criteria . Its cLogP of ~2.8 and neutral state at pH 7.4 support passive BBB penetration potential, making it a suitable candidate for CNS‑focused screening libraries where oxadiazole‑based chemotypes are underrepresented .

Physicochemical Comparator for Mono‑Methoxy Oxadiazole SAR Studies

The systematic difference of one additional methoxy group between the target compound and the 3‑methoxy analog (CHEMBL1549846) creates a defined ΔcLogP of +0.5 and an additional H‑bond acceptor site . This makes the compound an ideal paired comparator for studies designed to deconvolute the contributions of lipophilicity versus hydrogen‑bonding to target binding, cellular permeability, and metabolic stability .

1,3,4‑ vs. 1,2,4‑Oxadiazole Regioisomer Selectivity Profiling

The target 1,3,4‑oxadiazole regioisomer can be directly compared against the corresponding 1,2,4‑oxadiazole analog (N‑cyclohexyl‑3‑(3,4‑dimethoxyphenyl)‑1,2,4‑oxadiazole‑5‑carboxamide) . Such head‑to‑head profiling is essential for establishing whether observed NTPDase2 inhibitory activity is regioisomer‑specific, a critical question for medicinal chemistry teams optimizing heterocyclic core selection .

Quote Request

Request a Quote for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.